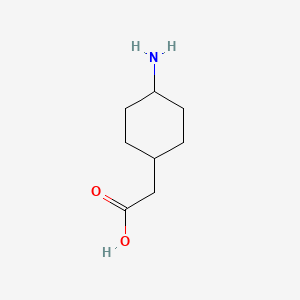

2-(4-aminocyclohexyl)acetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDSFSRMHSDHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-aminocyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(4-aminocyclohexyl)acetic acid. This compound, particularly its trans-isomer, is a crucial building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the antipsychotic medication cariprazine.

Core Chemical Properties

This compound is a non-proteinogenic amino acid characterized by a cyclohexane ring substituted with an amino group and an acetic acid moiety. Its properties are influenced by the stereochemical relationship (cis or trans) between these two functional groups.

| Property | Data |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Aminocyclohexaneacetic acid |

| CAS Number | 1197-54-2[1][2][3] |

| Molecular Formula | C₈H₁₅NO₂[1][3] |

| Molecular Weight | 157.21 g/mol [1][2][3] |

| Appearance | Off-White Solid[2] |

| Melting Point | 173-176°C[2]; a separate source reports 289.5°C, likely for a specific isomer or salt form.[4] |

| Boiling Point | 301.3±15.0 °C (Predicted)[4] |

| Solubility | Slightly soluble in methanol.[5] The hydrochloride salt form exhibits enhanced aqueous solubility.[5] |

| Storage | Keep in a dark place, sealed in dry, at 2-8°C.[3] |

| SMILES | O=C(O)CC1CCC(N)CC1[2][3] |

| InChI Key | XVDSFSRMHSDHGJ-UHFFFAOYSA-N |

Structurally Related Compounds and Derivatives

Several derivatives of this compound are commercially available and utilized in multi-step syntheses. The hydrochloride salts of the acid and its esters are common due to their improved handling and solubility properties. The Boc-protected derivative is essential for reactions where the amine group requires shielding.[5]

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| trans-2-(4-Aminocyclohexyl)acetic acid HCl | C₈H₁₆ClNO₂ | 193.67 | 76325-96-7 | Hydrochloride salt for enhanced aqueous solubility.[5] |

| Ethyl trans-2-(4-Aminocyclohexyl)acetate | C₁₀H₁₉NO₂ | 185.26 | 76308-28-6 | Ethyl ester form, reduces polarity.[][7] |

| Ethyl trans-2-(4-Aminocyclohexyl)acetate HCl | C₁₀H₂₀ClNO₂ | 221.72 / 222[8] | 76308-26-4 | A key intermediate in pharmaceutical synthesis, such as for cariprazine.[5][8][9] |

| Methyl trans-2-(4-Aminocyclohexyl)acetate HCl | C₉H₁₇ClNO₂ | 206.69 | 313683-56-6 | Methyl ester analog, used as an intermediate in peptide and small-molecule synthesis.[5] |

| Boc-protected trans-4-aminocyclohexyl acetic acid | C₁₃H₂₃NO₄ | 257.33 | Not specified | Boc-protected amine allows for selective reactions at the carboxylic acid moiety.[5] |

Experimental Protocols

The synthesis of trans-4-aminocyclohexyl acetic acid derivatives is a critical process for their application in pharmaceutical manufacturing. The most common industrial route involves the hydrogenation of 4-nitrophenylacetic acid.

Protocol: Synthesis of trans-4-amino-cyclohexyl-acetic acid ethyl ester HCl

This protocol is based on a two-step hydrogenation process followed by esterification.[5][10]

Step 1: Initial Hydrogenation (Nitro Group Reduction)

-

Charging the Reactor: A suitable reactor (e.g., a 2500 L enamelled autoclave) is charged with a protic solvent such as deionized water (1000 kg).[8][11]

-

Substrate Addition: 4-nitrophenylacetic acid (210 kg, 1.16 kM) is added at room temperature under a nitrogen atmosphere.[8][11]

-

Catalyst Addition: A suspension of 10% Palladium on carbon (Pd/C) (21 kg) in deionized water (20 kg) is added to the mixture.[8][11]

-

Hydrogenation: The vessel is purged with hydrogen gas. The hydrogenation is then carried out at a temperature of 44-46°C under a hydrogen overpressure of up to 0.6 bar.[5][8]

-

Monitoring: The reaction is continued until the hydrogen uptake slows, indicating the selective reduction of the nitro group to an amine, yielding 4-aminophenylacetic acid in situ.[5][8]

Step 2: Secondary Hydrogenation (Aromatic Ring Saturation)

-

Temperature and Pressure Adjustment: The temperature of the reaction mixture is increased to 55-58°C.[5][11]

-

Hydrogenation: The hydrogenation is continued at the elevated temperature, maintaining a hydrogen overpressure of up to 4.0 bar.[11]

-

Completion: The reaction proceeds until hydrogen uptake ceases, indicating the complete saturation of the benzene ring. This step yields a mixture of cis and trans isomers of 4-aminocyclohexyl acetic acid, with a typical trans:cis ratio of 60-70%.[5]

-

Work-up: The mixture is cooled, purged with nitrogen, and the catalyst is removed by filtration.[11]

Step 3: Esterification and Crystallization

-

Solvent Exchange: The aqueous filtrate is concentrated by distillation under vacuum. Ethyl alcohol is added, and the distillation is continued to remove residual water.[8][11]

-

Esterification: Ethanolic HCl (e.g., 30%) is added to the residue, and the reaction mixture is heated to reflux for approximately 2 hours to form the ethyl ester.[8][11]

-

Crystallization: The reaction mixture is concentrated again by vacuum distillation. Acetonitrile is added to the residue.[8][11]

-

Isolation: The solution is cooled to 0 to -5°C to induce crystallization of the trans-isomer hydrochloride salt, which is less soluble.[5][10]

-

Purification: The precipitated crystals are collected by centrifugation, washed with cold acetonitrile, and dried to yield the final product, trans-4-amino-cyclohexyl-acetic acid ethyl ester hydrochloride.[5][8][11]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the industrial synthesis of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride.

Caption: Synthesis workflow for the target compound.

Logical Relationship of Key Compounds

This diagram shows the relationship between the parent acid and its common synthetic derivatives.

Caption: Key derivatives of this compound.

Stereochemistry and Biological Significance

The stereochemistry of this compound is of paramount importance for its biological activity and application in pharmaceuticals.

-

Trans-Isomer: The trans-isomer is generally more thermodynamically stable due to reduced steric hindrance, with the substituents occupying equatorial positions on the cyclohexane ring.[5] In the synthesis of active pharmaceutical ingredients like cariprazine, only the stereomerically pure trans-isomer is applicable.[10]

-

Cis-Isomer: The cis-isomer is also formed during synthesis but is typically removed during purification.[10]

-

Analytical Confirmation: The trans-configuration is verified analytically using techniques such as NMR spectroscopy, where coupling constants (J = 10–12 Hz) for trans-diaxial protons are indicative of the geometry, and X-ray diffraction for unambiguous spatial arrangement.[5]

The primary driver for the extensive study of this compound is its role as a precursor to drugs that target central nervous system disorders.[9] For instance, it is a key intermediate for cariprazine, which acts as a dopamine D₂ and D₃ receptor partial agonist.[9] The specific orientation of the amino and acetic acid groups on the cyclohexane scaffold is critical for the final drug's ability to bind effectively to its biological targets.

References

- 1. This compound 97% | CAS: 1197-54-2 | AChemBlock [achemblock.com]

- 2. anaxlab.com [anaxlab.com]

- 3. 1197-54-2|this compound|BLD Pharm [bldpharm.com]

- 4. (4-Amino-cyclohexyl)-acetic acid CAS#: 1197-54-2 [m.chemicalbook.com]

- 5. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7 | Benchchem [benchchem.com]

- 7. GSRS [precision.fda.gov]

- 8. Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | lookchem [lookchem.com]

- 9. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

- 10. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 11. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]

An In-depth Technical Guide to 2-(4-aminocyclohexyl)acetic acid: From Chemical Intermediate to a Precursor for a Clinically Significant Neuropsychiatric Drug

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-aminocyclohexyl)acetic acid is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of cariprazine, a third-generation antipsychotic agent. While the direct mechanism of action of this compound itself is not extensively documented in a therapeutic context, its structural contribution to cariprazine is critical for the latter's unique pharmacological profile. This technical guide provides a comprehensive overview of this compound, focusing on its role in the synthesis of cariprazine and the subsequent mechanism of action of cariprazine as a dopamine D₂ and D₃ receptor partial agonist with preferential binding to D₃ receptors.

Introduction

This compound, a cyclohexane derivative, serves as a crucial building block in multi-step organic synthesis. Its primary significance in the pharmaceutical industry lies in its use as a key starting material for the production of cariprazine, a medication approved for the treatment of schizophrenia and bipolar disorder. The therapeutic effects of cariprazine are attributed to its distinct interaction with central nervous system dopamine receptors, a feature made possible by the specific stereochemistry and functional groups introduced via the this compound backbone.

Role in the Synthesis of Cariprazine

The synthesis of cariprazine from this compound involves a series of chemical transformations. The general synthetic pathway underscores the importance of this intermediate in constructing the final active pharmaceutical ingredient.

Experimental Protocol: Synthesis of Cariprazine from trans-4-(Aminocyclohexyl)acetic acid

The following is a generalized experimental protocol for the synthesis of cariprazine, highlighting the key steps involving the this compound moiety. Specific reagents and conditions may vary based on patented synthetic routes.

-

Amine Protection: The amino group of trans-4-(aminocyclohexyl)acetic acid is typically protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the tert-butoxycarbonyl (Boc) group.

-

Carboxylic Acid Activation: The carboxylic acid group is activated to facilitate amide bond formation. This can be achieved using various coupling agents such as dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acid chloride.

-

Amide Coupling: The activated carboxylic acid is then reacted with N'-(2,3-dichlorophenyl)piperazine to form the amide bond.

-

Deprotection and Urea Formation: The protecting group on the amine is removed, and the primary amine is then reacted with a suitable reagent, such as N,N-dimethylcarbamoyl chloride, to form the final urea moiety of cariprazine.

Logical Workflow for Cariprazine Synthesis

Caption: Synthetic pathway from this compound to Cariprazine.

Mechanism of Action of Cariprazine

The clinical efficacy of cariprazine in treating schizophrenia and bipolar disorder is a direct result of its unique mechanism of action at dopamine and serotonin receptors.

Dopamine D₂ and D₃ Receptor Partial Agonism

Cariprazine functions as a partial agonist at dopamine D₂ and D₃ receptors. This means it can both stimulate and block these receptors depending on the endogenous dopamine levels.

-

In states of low dopamine (e.g., negative symptoms of schizophrenia): Cariprazine acts as an agonist, stimulating the receptors to increase dopaminergic neurotransmission.

-

In states of high dopamine (e.g., positive symptoms of schizophrenia): Cariprazine acts as an antagonist, blocking the receptors to reduce dopaminergic hyperactivity.

Preferential Binding to Dopamine D₃ Receptors

A key feature of cariprazine is its high affinity for the dopamine D₃ receptor, with approximately 6- to 8-fold higher affinity for D₃ than for D₂ receptors. The D₃ receptor is implicated in the regulation of mood and cognition, and cariprazine's potent activity at this receptor may contribute to its efficacy in treating cognitive and negative symptoms of schizophrenia, as well as bipolar depression.

Serotonin Receptor Activity

Cariprazine also exhibits partial agonism at the serotonin 5-HT₁ₐ receptor and antagonism at the 5-HT₂ₐ and 5-HT₂ₑ receptors. This modulation of the serotonergic system may also contribute to its overall therapeutic effects, including its antidepressant and anxiolytic properties.

Signaling Pathway of Cariprazine at Dopamine Receptors

Caption: Cariprazine's interaction with postsynaptic D₂ and D₃ receptors.

Quantitative Data

The binding affinities of cariprazine for various receptors are crucial for understanding its pharmacological profile.

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D₃ | 0.085 |

| Dopamine D₂ | 0.49 |

| Serotonin 5-HT₁ₐ | 2.6 |

| Serotonin 5-HT₂ₑ | 0.58 |

| Serotonin 5-HT₂ₐ | 18.8 |

Data presented are approximate values from various preclinical studies and may vary.

Conclusion

While this compound does not have a well-defined therapeutic mechanism of action on its own, its role as a key intermediate in the synthesis of cariprazine is of high significance in medicinal chemistry and drug development. The structural framework provided by this molecule is fundamental to the unique pharmacological properties of cariprazine, particularly its high-affinity partial agonism at dopamine D₃ receptors. Understanding the synthesis and the subsequent mechanism of action of the final drug product is essential for researchers and scientists working in the field of neuropsychopharmacology.

The Central Role of 2-(4-aminocyclohexyl)acetic Acid in Advanced Neuropharmacology: A Technical Guide to the Biological Activity of its Derivative, Cariprazine

Introduction: 2-(4-aminocyclohexyl)acetic acid stands as a pivotal molecular scaffold in modern medicinal chemistry. While exhibiting limited intrinsic biological activity itself, its true significance lies in its function as a crucial intermediate in the synthesis of complex pharmaceutical agents. This technical guide delves into the profound biological impact of its most prominent derivative, cariprazine, an atypical antipsychotic with a unique pharmacological profile. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, mechanism of action, quantitative pharmacological data, and key experimental protocols related to cariprazine, all stemming from the foundational structure of this compound.

This compound: A Key Building Block

This compound is a cyclohexane derivative featuring both an amino group and an acetic acid moiety. This bifunctional nature makes it a versatile building block for the synthesis of more complex molecules. Its hydrochloride salt is often utilized to enhance aqueous solubility, facilitating its use in various synthetic applications. The primary route to synthesizing this intermediate involves the hydrogenation of 4-nitrophenylacetic acid.

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C8H15NO2 | [1][2] |

| Molecular Weight | 157.21 g/mol | [3] |

| CAS Number | 1197-54-2 | [1] |

Synthesis of Cariprazine from this compound

Cariprazine is synthesized using trans-2-(4-aminocyclohexyl)acetic acid hydrochloride as a key intermediate. The synthesis involves a multi-step process that ultimately couples the aminocyclohexyl scaffold to a dichlorophenylpiperazine moiety.

References

- 1. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cariprazine:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]

An In-depth Technical Guide to 2-(4-aminocyclohexyl)acetic acid (CAS Number: 1197-54-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-aminocyclohexyl)acetic acid, a key chemical intermediate in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, established synthesis protocols, biological significance, and analytical methodologies.

Chemical and Physical Properties

This compound is a cyclohexane derivative characterized by an amino group and an acetic acid moiety. It exists as cis and trans isomers, with the trans isomer being thermodynamically more stable and often the isomer of interest for pharmaceutical applications due to reduced steric hindrance.[1] The compound is typically a white to off-white crystalline solid.[2] Its hydrochloride salt is often used to enhance aqueous solubility for synthetic and pharmaceutical applications.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source(s) |

| CAS Number | 1197-54-2 | [3] |

| Molecular Formula | C₈H₁₅NO₂ | [3][4] |

| Molecular Weight | 157.21 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid | [5] |

| Melting Point | 173-176°C | [6][7] |

| Solubility | Slightly soluble in methanol | [1][8] |

| Storage Conditions | 2-8°C, keep in a dark place, sealed in dry conditions | [2] |

| Purity | >97% | [4][5] |

Table 2: Properties of Common Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Source(s) |

| trans-2-(4-Aminocyclohexyl)acetic acid HCl | 76325-96-7 | C₈H₁₆ClNO₂ | 193.67 | Hydrochloride salt, enhances aqueous solubility. Melting point: 240-242°C | [1] |

| Ethyl trans-2-(4-Aminocyclohexyl)acetate HCl | 76308-26-4 | C₁₀H₂₀ClNO₂ | 221.72 / 221.73 | Ethyl ester, reduced polarity. Melting point: 177°C | [1][9][10] |

| Methyl trans-2-(4-Aminocyclohexyl)acetate HCl | 313683-56-6 | C₉H₁₇ClNO₂ | 206.69 | Methyl ester, intermediate in peptide synthesis. | [1] |

| Boc-protected trans-4-aminocyclohexyl acetic acid | N/A | C₁₃H₂₃NO₄ | 257.33 | Boc-protected amine for selective reactions in multi-step synthesis. | [1] |

Synthesis and Manufacturing

The most prevalent industrial synthesis of this compound starts from 4-nitrophenylacetic acid. The process involves a two-stage catalytic hydrogenation.

-

Nitro Group Reduction: The nitro group of 4-nitrophenylacetic acid is selectively reduced to an amine, yielding 4-aminophenylacetic acid.

-

Aromatic Ring Saturation: The aromatic ring of 4-aminophenylacetic acid is then fully hydrogenated to form the cyclohexane ring, resulting in a mixture of cis and trans isomers of this compound.[1]

The trans isomer is typically favored, with reported trans:cis ratios of 60-70%.[1] For pharmaceutical applications, which often require the pure trans isomer, further purification or stereoselective synthesis methods are necessary.[7]

Biological Activity and Applications

This compound is not typically used as a therapeutic agent itself. Its primary significance lies in its role as a crucial building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs).[7]

-

Pharmaceutical Intermediate: It is a key starting material for synthesizing various complex organic molecules and APIs.[8][10] Its derivatives are particularly important in the development of dopamine receptor ligands.[11]

-

Synthesis of Cariprazine: The trans isomer is a key intermediate in the manufacturing of Cariprazine, an atypical antipsychotic used for treating schizophrenia and bipolar disorder.[1]

-

Peptide Chemistry: The compound and its derivatives, such as the methyl ester, are utilized as unnatural amino acids in peptide synthesis.[1][12]

-

Organic Synthesis: It serves as a versatile scaffold in general organic synthesis for creating novel compounds.[8]

The mechanism of action is dependent on the final molecule it is incorporated into. For instance, in Cariprazine, the structural motif derived from this intermediate contributes to the drug's interaction with dopamine D2 and D3 receptors.[1]

Experimental Protocols

The following protocols are generalized from patent literature describing the synthesis of the ethyl ester hydrochloride derivative from 4-nitrophenylacetic acid.[7][13][14] Researchers must adapt these protocols with appropriate safety measures for laboratory scale.

Protocol 1: Two-Stage Hydrogenation of 4-Nitrophenylacetic Acid

-

Materials: 4-Nitrophenylacetic acid, 5-10% Palladium on carbon (Pd/C), protic solvent (e.g., deionized water, ethanol), Hydrogen gas.

-

Step 1: Nitro Group Reduction

-

Charge a suitable pressure reactor with 4-nitrophenylacetic acid and the protic solvent.

-

Add the Pd/C catalyst (5-10 wt%).

-

Purge the reactor with nitrogen, followed by hydrogen.

-

Heat the mixture to 40-50°C (optimized at 44-46°C).[1]

-

Pressurize with hydrogen to 0.1-0.6 bar and maintain until hydrogen uptake slows significantly. This indicates the formation of 4-aminophenylacetic acid.[1][7]

-

-

Step 2: Aromatic Ring Saturation

-

Without isolating the intermediate, increase the reactor temperature to 50-60°C (optimized at 55-58°C).[1]

-

Continue the reaction until hydrogen uptake ceases, indicating the complete saturation of the aromatic ring.

-

Cool the reaction mixture, purge with nitrogen, and filter the catalyst. The resulting solution contains this compound.

-

Protocol 2: Esterification and Isolation of the trans-Hydrochloride Salt

-

Materials: Solution from Protocol 1, Ethanolic HCl, Acetonitrile.

-

Procedure:

-

Concentrate the filtrate from Protocol 1 under vacuum to remove the initial solvent.

-

Add ethanol saturated with HCl gas (hydrochloric ethanol) to the residue.

-

Heat the mixture to reflux (approx. 78-80°C) for 1-3 hours to facilitate esterification.[1][7]

-

Remove the solvent by distillation under vacuum.

-

Add acetonitrile to the residue and distill off a portion to azeotropically remove any remaining water.[7]

-

Cool the concentrated acetonitrile solution to between -5°C and 0°C to induce crystallization of the trans isomer hydrochloride salt.[7]

-

Isolate the crystals by filtration, wash with cold acetonitrile, and dry under vacuum.

-

Analytical and Characterization Methods

Standard analytical techniques are used to characterize this compound and its derivatives to confirm structure, purity, and isomeric ratio.

-

High-Performance Liquid Chromatography (HPLC): Used for purity assessment and the separation and quantification of cis and trans isomers.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Employed for impurity profiling and confirmation of molecular weight.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural elucidation of the final compound and any intermediates. The chemical shifts and coupling constants provide detailed information about the cyclohexane ring conformation and the position of substituents.[15][16]

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the N-H stretches of the amine, O-H and C=O stretches of the carboxylic acid, and C-H stretches of the cyclohexane ring.

-

Melting Point Analysis: A fundamental technique for assessing the purity of the crystalline solid product.[1]

Safety Information

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7 | Benchchem [benchchem.com]

- 2. 1197-54-2|this compound|BLD Pharm [bldpharm.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound 97% | CAS: 1197-54-2 | AChemBlock [achemblock.com]

- 5. This compound | 1197-54-2 [sigmaaldrich.com]

- 6. anaxlab.com [anaxlab.com]

- 7. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 8. Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | lookchem [lookchem.com]

- 9. Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride 76308-26-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 10. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]

- 11. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

- 12. Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride 76308-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]

- 15. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aocs.org [aocs.org]

An In-depth Technical Guide to the Cis and Trans Isomers of 2-(4-aminocyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-aminocyclohexyl)acetic acid, a substituted GABA analogue, exists as two distinct geometric isomers: cis and trans. The spatial arrangement of the aminocyclohexyl and acetic acid moieties confers unique physicochemical and pharmacological properties upon each isomer. The trans isomer, in particular, is a key intermediate in the synthesis of the antipsychotic drug cariprazine.[1][2] This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and potential biological activities of the cis and trans isomers of this compound, with a focus on their relevance to drug discovery and development.

Physicochemical Properties

| Property | cis Isomer Derivative | trans Isomer Derivative |

| Derivative | 2-(cis-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid | trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride |

| Molecular Formula | C13H23NO4 | C8H16ClNO2 |

| Molecular Weight | 257.33 g/mol | 193.67 g/mol [2] |

| Melting Point | Not specified | ~274–278°C[1] |

| Boiling Point | 414.9ºC at 760 mmHg | Not available |

| Density | 1.11 g/cm³ | Not available |

| Refractive Index | 1.492 | Not available |

| Storage Conditions | 2-8ºC | Room Temperature |

| Solubility | Not specified | The hydrochloride salt has enhanced aqueous solubility.[2] |

| Derivative | Ethyl 2-(cis-4-aminocyclohexyl)acetate hydrochloride | Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride |

| Molecular Formula | C10H20ClNO2 | C10H20ClNO2 |

| Molecular Weight | 221.73 g/mol | 221.72 g/mol [2] |

| Melting Point | Not specified | 177 °C[2][3] |

Synthesis and Separation of Isomers

The synthesis of this compound typically yields a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the reaction conditions.

Experimental Protocol: Synthesis of a cis/trans Mixture

A common route involves the hydrogenation of 4-nitrophenylacetic acid.[2][4]

Step 1: Reduction of the Nitro Group

-

Substrate: 4-Nitrophenylacetic acid

-

Catalyst: 5-10 wt% Palladium on carbon (Pd/C)

-

Solvent: Protic solvent (e.g., water, ethanol)

-

Temperature: 40–50°C

-

Pressure: 0.1–0.6 bar hydrogen overpressure

-

Outcome: Selective reduction of the nitro group to yield 4-aminophenylacetic acid.[2]

Step 2: Hydrogenation of the Aromatic Ring

-

Substrate: 4-Aminophenylacetic acid (from Step 1)

-

Catalyst: Pd/C (can be reused from Step 1)

-

Temperature: 50–60°C

-

Pressure: 1–4 bar hydrogen overpressure

-

Outcome: Saturation of the benzene ring to form a mixture of cis- and trans-2-(4-aminocyclohexyl)acetic acid, typically with a trans:cis ratio of 60-70%.[2]

Experimental Protocol: Separation of Isomers

The separation of the cis and trans isomers can be challenging. A patented method involves the esterification of the amino acid mixture followed by fractional crystallization of the hydrochloride salts.[4]

Step 1: Esterification

-

The crude mixture of cis/trans-2-(4-aminocyclohexyl)acetic acid is refluxed for 1-3 hours in ethanol saturated with hydrochloric acid gas (10–12 M).[2]

-

This converts the carboxylic acids to their corresponding ethyl esters.

Step 2: Fractional Crystallization

-

The solvent is removed by distillation under vacuum.

-

Acetonitrile is added to the residue.

-

The solution is cooled to between -5 and 0°C to precipitate the less soluble trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride.[4]

-

The crystals are isolated by centrifugation and washed with cold acetonitrile.[4]

An alternative enzymatic approach for obtaining the pure trans isomer involves the use of transaminases. These enzymes can selectively convert the cis-diastereomer into the corresponding ketone, allowing for the isolation of the highly pure trans-amine.[5]

Pharmacological Activity and Signaling Pathways

As analogues of the inhibitory neurotransmitter GABA, the isomers of this compound are of interest for their potential interaction with GABA receptors. The conformational restriction imposed by the cyclohexane ring can lead to selectivity for different receptor subtypes.

The interaction of these isomers with GABA receptors would likely modulate the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

Potential Signaling Pathway

Caption: Putative signaling pathway of this compound isomers at a GABAergic synapse.

Experimental Protocol: GABAA Receptor Binding Assay

To quantify the affinity of the cis and trans isomers for the GABAA receptor, a radioligand binding assay can be performed.[7]

Membrane Preparation:

-

Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4).

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in deionized water and re-centrifuge. Repeat this wash step.

-

The final pellet is resuspended in the binding buffer (50 mM Tris-HCl, pH 7.4) and can be stored at -70°C.

Binding Assay:

-

Thaw the prepared membranes and wash twice with the binding buffer by centrifugation.

-

Resuspend the pellet in the binding buffer.

-

In a multi-well plate, add 0.1-0.2 mg of membrane protein per well.

-

For competition assays, add a constant concentration of a radioligand (e.g., 5 nM [³H]muscimol) and varying concentrations of the unlabeled cis or trans isomer.

-

To determine non-specific binding, use a high concentration of unlabeled GABA (10 mM).

-

Incubate at 4°C for 45 minutes.

-

Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

-

Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

-

The IC50 values can then be calculated and converted to Ki values to determine the binding affinity of each isomer.

Characterization of Isomers

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the coupling constants of the cyclohexane ring protons.

-

Sample Preparation: Dissolve an accurately weighed sample of the purified isomer (or its derivative) in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Data Acquisition: Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Chemical Shifts: The chemical shifts of the axial and equatorial protons on the cyclohexane ring will differ.

-

Coupling Constants (J-values): The key to distinguishing the isomers lies in the coupling constants between adjacent protons. In the trans isomer, where the substituents are likely in a di-equatorial conformation, the axial-axial (J_ax-ax) couplings are typically large (around 10-13 Hz). In the cis isomer, with one axial and one equatorial substituent, the axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (around 2-5 Hz).

-

Logical Workflow for Isomer Synthesis, Separation, and Characterization

Caption: Workflow for the synthesis, separation, and characterization of this compound isomers.

Conclusion

The cis and trans isomers of this compound represent valuable building blocks in medicinal chemistry. Their distinct stereochemistry dictates their physical properties and, potentially, their pharmacological profiles. The established synthetic routes, coupled with effective separation techniques, allow for the isolation of the individual isomers for further investigation. While the trans isomer has a clear role as a precursor to cariprazine, a deeper understanding of the comparative biological activities of both isomers, particularly at GABA receptors, could unveil new therapeutic opportunities. The experimental protocols outlined in this guide provide a framework for researchers to synthesize, separate, and characterize these compounds, paving the way for future studies into their pharmacological potential.

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7 | Benchchem [benchchem.com]

- 3. Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | lookchem [lookchem.com]

- 4. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational specificity of GABA binding to the presynaptic GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PDSP - GABA [kidbdev.med.unc.edu]

Thermodynamic Stability of 2-(4-aminocyclohexyl)acetic Acid Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the thermodynamic stability of the geometric isomers of 2-(4-aminocyclohexyl)acetic acid, a key intermediate in the synthesis of the atypical antipsychotic drug cariprazine. A comprehensive understanding of the relative stabilities of the cis and trans isomers is crucial for optimizing synthetic routes and ensuring the purity of the final active pharmaceutical ingredient (API). This document outlines the fundamental principles of conformational analysis of disubstituted cyclohexanes, presents calculated thermodynamic data, details relevant experimental methodologies for stability determination, and discusses the biological relevance of isomeric purity in the context of drug development.

Introduction

This compound is a disubstituted cyclohexane derivative that can exist as two geometric isomers: cis and trans. The spatial arrangement of the amino and acetic acid functional groups significantly influences the molecule's physical and chemical properties, including its thermodynamic stability. In pharmaceutical manufacturing, particularly for drugs like cariprazine where specific stereoisomerism is required for therapeutic activity, controlling the isomeric ratio is paramount. The trans isomer is the desired precursor for cariprazine synthesis.[1] This guide delves into the thermodynamic principles governing the stability of these isomers.

Conformational Analysis and Thermodynamic Principles

The thermodynamic stability of cyclohexane derivatives is primarily dictated by the steric strain arising from the spatial arrangement of substituents on the chair conformation of the cyclohexane ring. Substituents can occupy either axial or equatorial positions. Generally, equatorial positions are sterically favored as they minimize 1,3-diaxial interactions.

The energy difference between the axial and equatorial conformations for a given substituent is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial conversion.

Conformational Analysis of cis-2-(4-aminocyclohexyl)acetic acid

In the cis isomer, the amino and acetic acid groups are on the same side of the cyclohexane ring. In a chair conformation, this necessitates that one substituent occupies an axial position while the other is in an equatorial position. A ring flip results in the interchange of these positions.

Conformational Analysis of trans-2-(4-aminocyclohexyl)acetic acid

For the trans isomer, the substituents are on opposite sides of the ring. This allows for a chair conformation where both the amino and acetic acid groups can simultaneously occupy the more stable equatorial positions. A ring flip would force both bulky groups into highly unfavorable axial positions. Consequently, the di-equatorial conformation of the trans isomer is significantly more stable.

Quantitative Thermodynamic Data

To quantify the relative stabilities of the cis and trans isomers, we can estimate the Gibbs free energy difference (ΔG°) between them. This can be approximated by considering the A-values of the individual substituents.

Table 1: Conformational Free Energy (A-values) of Substituents

| Substituent | A-value (kcal/mol) | Reference |

| Amino (-NH₂) | 1.2 - 1.7 | Estimated from various sources |

| Carboxymethyl (-CH₂COOH) | ~1.7 | Estimated based on related structures |

Note on A-values: The A-value for the amino group can vary depending on the solvent and protonation state. The A-value for the carboxymethyl group is not well-established and is estimated here to be similar to a methyl group due to the free rotation around the C-C bond, which can orient the carboxylic acid group to minimize steric hindrance.

Calculated Thermodynamic Parameters

The Gibbs free energy difference (ΔG°) between the cis and trans isomers can be estimated based on the energy cost of having a substituent in the axial position. For the trans isomer, the most stable conformer has both groups equatorial (e,e), which is considered the ground state (0 kcal/mol of additional steric strain). For the cis isomer, one group must be axial (a,e or e,a).

The energy of the cis isomer relative to the trans isomer is approximately the sum of the A-values of the two groups, as one of them is always in an axial position.

ΔG° (cis - trans) ≈ A-value (-NH₂) + A-value (-CH₂COOH) ΔG° (cis - trans) ≈ 1.5 kcal/mol + 1.7 kcal/mol = 3.2 kcal/mol

From this ΔG°, we can calculate the equilibrium constant (Keq) at a standard temperature (298 K) using the equation:

ΔG° = -RT ln(Keq)

Where:

-

R = 1.987 cal/mol·K

-

T = 298 K

ln(Keq) = -ΔG° / RT = -3200 / (1.987 * 298) ≈ -5.4 Keq = e-5.4 ≈ 0.0045

This Keq represents the ratio of [cis]/[trans] at equilibrium. This indicates that the trans isomer is overwhelmingly favored. Synthesis of this compound via hydrogenation of 4-aminophenylacetic acid has been reported to yield a trans:cis ratio of 60-70%, further supporting the higher stability of the trans isomer.

Table 2: Calculated Thermodynamic Data for the Isomerization of cis- to trans-2-(4-aminocyclohexyl)acetic acid at 298 K

| Parameter | Value |

| ΔG° (kcal/mol) | -3.2 |

| Keq ([trans]/[cis]) | ~222 |

| % trans at equilibrium | >99% |

| % cis at equilibrium | <1% |

Experimental Protocols for Stability Determination

The thermodynamic stability of the isomers of this compound can be determined experimentally using various techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the equilibrium constant between the cis and trans isomers and between the different chair conformers of the cis isomer.

Methodology:

-

Sample Preparation: Dissolve a mixture of the cis and trans isomers in a suitable deuterated solvent (e.g., methanol-d₄ or D₂O with pH adjustment).

-

Low-Temperature NMR: Acquire ¹H and ¹³C NMR spectra at various low temperatures. Lowering the temperature slows down the rate of chair-flipping, allowing for the observation of distinct signals for axial and equatorial protons.

-

Signal Integration: For the cis isomer, integrate the signals corresponding to the axial and equatorial conformers to determine their relative populations.

-

Equilibrium Constant Calculation: The equilibrium constant (Keq) is the ratio of the integrated areas of the signals for the two conformers.

-

Gibbs Free Energy Calculation: Calculate ΔG° from Keq using the equation ΔG° = -RT ln(Keq).

Calorimetry

Objective: To determine the enthalpy difference (ΔH°) between the cis and trans isomers.

Methodology:

-

Sample Preparation: Obtain pure samples of both the cis and trans isomers.

-

Heat of Combustion: Use a bomb calorimeter to measure the heat of combustion for each isomer. The difference in the heats of combustion will correspond to the difference in their standard enthalpies of formation (ΔHf°).

-

Differential Scanning Calorimetry (DSC): DSC can be used to study phase transitions and can provide information on the relative thermal stabilities of the isomers.

Computational Chemistry

Objective: To model the structures and calculate the relative energies of the cis and trans isomers and their respective conformers.

Methodology:

-

Structure Building: Build the 3D structures of the cis and trans isomers of this compound.

-

Conformational Search: Perform a systematic conformational search to identify all low-energy conformers for each isomer.

-

Quantum Mechanical Calculations: Use methods such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*) to perform geometry optimization and frequency calculations for each conformer.

-

Energy Calculation: The calculations will yield the electronic energies and Gibbs free energies of each conformer, from which the relative stabilities can be determined.

Mandatory Visualizations

Caption: Experimental workflow for determining the thermodynamic stability of isomers.

Biological Relevance and Signaling Pathways

The thermodynamic stability of the isomers of this compound is of paramount importance in the synthesis of cariprazine, an atypical antipsychotic that acts as a partial agonist at dopamine D₂ and D₃ receptors and serotonin 5-HT₁ₐ receptors, and as an antagonist at 5-HT₂ₐ receptors. The therapeutic efficacy of cariprazine is critically dependent on its specific stereochemistry, which is derived from the trans isomer of its precursor.

The less stable cis isomer is an impurity that must be removed to ensure the safety and efficacy of the final drug product. The thermodynamic preference for the trans isomer facilitates its purification, as crystallization processes will favor the formation of the more stable, lower-energy crystal lattice of the trans isomer.

Caption: Role of the trans isomer in the synthesis and action of cariprazine.

Conclusion

The thermodynamic stability of this compound isomers is a critical factor in the synthesis of cariprazine. The trans isomer is significantly more stable than the cis isomer, with an estimated Gibbs free energy difference of approximately 3.2 kcal/mol. This substantial energy difference is due to the ability of the trans isomer to adopt a di-equatorial conformation, minimizing steric strain. This inherent stability facilitates the purification of the desired trans isomer, which is essential for the efficacy and safety of the final pharmaceutical product. The experimental and computational methods outlined in this guide provide a robust framework for the quantitative assessment of the thermodynamic properties of these and other important pharmaceutical intermediates.

References

2-(4-aminocyclohexyl)acetic Acid: A Technical Evaluation of its Potential as a GABA Analog

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of 2-(4-aminocyclohexyl)acetic acid in the context of its potential as a gamma-aminobutyric acid (GABA) analog. It is important to note that, to date, there is no publicly available scientific literature that directly characterizes the binding affinity or functional activity of this compound at GABA receptors. This guide, therefore, summarizes the known chemical properties of the compound, discusses the relevant pharmacology of GABA receptors, and outlines the standard methodologies that would be employed to determine its potential as a GABA analog.

Introduction to GABA and its Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its role in reducing neuronal excitability makes it a critical component in maintaining the balance between neuronal excitation and inhibition.[1][2] GABA exerts its effects through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[1][2]

GABA analogs are compounds structurally similar to GABA that can interact with the GABAergic system. These molecules are of significant interest in drug development for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity. Prominent examples of clinically successful GABA analogs include gabapentin and pregabalin, which, despite their structural resemblance to GABA, primarily exert their effects by binding to the α2δ subunit of voltage-gated calcium channels rather than directly activating GABA receptors.

This technical guide focuses on this compound, a cyclic amino acid, and explores its potential as a GABA analog based on its structural characteristics and the established structure-activity relationships of other cyclic GABAergic compounds.

Chemical Identity and Synthesis of this compound

This compound is a cyclohexane derivative featuring an amino group and an acetic acid moiety.[3] The compound exists as cis and trans isomers, with the trans isomer being a key intermediate in the synthesis of the antipsychotic drug cariprazine.[3]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C8H15NO2 | [4] |

| Molecular Weight | 157.21 g/mol | [4] |

| CAS Number | 1197-54-2 | [4] |

Synthesis Protocol

The synthesis of trans-2-(4-aminocyclohexyl)acetic acid hydrochloride is typically achieved through a two-step hydrogenation of 4-nitrophenylacetic acid.[3]

Step 1: Reduction of the Nitro Group

-

Substrate: 4-nitrophenylacetic acid

-

Catalyst: Palladium on carbon (Pd/C)

-

Solvent: Protic solvent (e.g., water, ethanol)

-

Conditions: The reaction is carried out under a hydrogen atmosphere.

-

Product: 4-aminophenylacetic acid

Step 2: Saturation of the Aromatic Ring

-

Substrate: 4-aminophenylacetic acid

-

Catalyst: Palladium on carbon (Pd/C)

-

Solvent: Protic solvent

-

Conditions: The reaction is conducted under increased hydrogen pressure and temperature.

-

Product: A mixture of cis and trans isomers of this compound. The trans isomer can be selectively isolated.

Caption: Synthesis workflow for this compound.

GABA Receptors: Structure and Function

A thorough understanding of GABA receptors is essential to evaluate the potential of a novel compound as a GABA analog.

GABAA Receptors

GABAA receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-).[1] Upon GABA binding, the channel opens, leading to an influx of Cl- and hyperpolarization of the neuronal membrane, which results in an inhibitory postsynaptic potential (IPSP).[1] These receptors are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, θ, π, and ρ).[5] The specific subunit composition determines the pharmacological and physiological properties of the receptor.[5]

GABAB Receptors

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate their effects through second messenger systems.[2][6] They are heterodimers composed of GABAB1 and GABAB2 subunits.[6] Presynaptic GABAB receptors inhibit neurotransmitter release by downregulating calcium channels, while postsynaptic receptors mediate slow and prolonged inhibition by activating inwardly rectifying potassium channels.[7]

Caption: Simplified signaling pathways for GABAA and GABAB receptors.

Experimental Protocols for Characterizing GABA Analogs

To ascertain whether this compound acts as a GABA analog, a series of established in vitro and in vivo experiments would need to be performed.

Radioligand Binding Assays

Radioligand binding assays are a fundamental first step to determine if a compound interacts with a specific receptor.

-

Objective: To determine the binding affinity (Ki) of this compound for GABAA and GABAB receptors.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from brain tissue (e.g., rat cortex) or from cell lines expressing recombinant GABA receptors.

-

Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]muscimol for the GABAA receptor agonist site, [3H]SR95531 for the GABAA antagonist site, or [3H]CGP54626 for the GABAB receptor) and varying concentrations of the test compound (this compound).

-

Separation: Separate the bound from the unbound radioligand via rapid filtration.

-

Quantification: Measure the amount of radioactivity bound to the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 (concentration of the test compound that inhibits 50% of the specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

Electrophysiological Assays

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in cultured neurons or brain slices, are used to determine the functional activity of a compound at ion channels.

-

Objective: To determine if this compound is an agonist, antagonist, or allosteric modulator of GABAA or GABAB receptors.

-

Methodology (TEVC in Xenopus oocytes):

-

Oocyte Injection: Inject cRNA encoding the subunits of the desired GABA receptor subtype into Xenopus oocytes.

-

Incubation: Allow 2-5 days for receptor expression on the oocyte membrane.

-

Recording: Place the oocyte in a recording chamber and impale it with two electrodes (one for voltage clamping and one for current recording).

-

Compound Application:

-

Agonist activity: Apply varying concentrations of this compound and measure any elicited current.

-

Antagonist activity: Co-apply a known concentration of GABA with varying concentrations of this compound and measure the inhibition of the GABA-evoked current.

-

Modulatory activity: Co-apply a sub-maximal concentration of GABA with the test compound to see if it potentiates or inhibits the GABA response.

-

-

Data Analysis: Generate concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

-

Caption: A logical workflow for the initial screening of a potential GABA analog.

Conclusion

While this compound is a known chemical entity with established synthetic routes, its potential as a GABA analog remains unexplored in the public domain. Its structural similarity to other cyclic GABAergic compounds suggests that it is a candidate for investigation. The experimental protocols outlined in this guide provide a clear roadmap for researchers to determine the binding affinity and functional activity of this compound at GABA receptors. Such studies would be crucial in elucidating whether this compound holds any promise as a novel modulator of the GABAergic system for therapeutic applications. Until such data is generated and published, any claims regarding its activity as a GABA analog are purely speculative.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7 | Benchchem [benchchem.com]

- 4. This compound 97% | CAS: 1197-54-2 | AChemBlock [achemblock.com]

- 5. mdpi.com [mdpi.com]

- 6. GABAB receptors: physiological functions and mechanisms of diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-aminocyclohexyl)acetic Acid

This technical guide provides a comprehensive overview of 2-(4-aminocyclohexyl)acetic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Data

This compound is a cyclohexane derivative containing both an amine and a carboxylic acid functional group. Its properties are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| CAS Number | 1197-54-2 | [1] |

| IUPAC Name | This compound | [1] |

The hydrochloride salt and various ester derivatives of this compound are also commonly used in synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | C₈H₁₆ClNO₂ | 193.67 | 76325-96-7 |

| Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride | C₁₀H₂₀ClNO₂ | 221.72 | 76308-26-4 |

Synthesis Protocols

The trans isomer of this compound is a crucial building block for the synthesis of the antipsychotic drug cariprazine.[3] The most common synthetic route involves the catalytic hydrogenation of 4-nitrophenylacetic acid.[3][4][5]

Synthesis of trans-2-(4-Aminocyclohexyl)acetic Acid Ethyl Ester Hydrochloride

This two-step hydrogenation process yields the ethyl ester hydrochloride of the trans isomer with good selectivity.[4][5]

Step 1: Reduction of the Nitro Group

-

Reactant: 4-Nitrophenylacetic acid

-

Catalyst: Palladium on carbon (Pd/C)

-

Solvent: Protic solvent (e.g., deionized water)

-

Temperature: 44-46°C

-

Pressure: 0.1-0.6 bar of hydrogen gas

-

Procedure: 4-Nitrophenylacetic acid is dissolved in deionized water in an autoclave. A suspension of Pd/C is added, and the reactor is purged with nitrogen and then hydrogen. The reaction is carried out under hydrogen pressure at 44-46°C until hydrogen uptake ceases. This selectively reduces the nitro group to an amine, yielding 4-aminophenylacetic acid.[4][5]

Step 2: Hydrogenation of the Aromatic Ring

-

Reactant: 4-Aminophenylacetic acid (from Step 1)

-

Catalyst: Pd/C (can be from Step 1)

-

Temperature: 55-58°C

-

Pressure: Up to 4.0 bar of hydrogen gas

-

Procedure: The temperature of the reaction mixture from Step 1 is raised to 55-58°C, and the hydrogenation is continued at a higher hydrogen pressure. This saturates the phenyl ring to form a mixture of cis and trans isomers of 4-aminocyclohexylacetic acid, with the trans isomer being the major product.[4][5]

Step 3: Esterification and Isolation

-

Reagents: Ethanolic HCl, Acetonitrile

-

Procedure: After hydrogenation, the catalyst is filtered off. The aqueous solution is concentrated, and ethanolic HCl is added. The mixture is refluxed to form the ethyl ester hydrochloride. The product is then precipitated by the addition of acetonitrile and cooling. The crystalline product is collected by filtration, washed with cold acetonitrile, and dried.[5][6]

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is used to determine the purity and confirm the structure of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the compound.

-

Column: A reversed-phase C18 column is typically used.[7][8]

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or phosphate buffer) and a polar organic solvent like acetonitrile is common for separating polar compounds.[7][8]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for compounds lacking a strong chromophore.[7][8]

-

Sample Preparation: The sample is dissolved in a suitable diluent, typically the mobile phase or a mixture of water and organic solvent, and filtered through a 0.45 µm filter before injection.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure and determine the stereochemistry (cis/trans isomer ratio).

-

Solvent: A deuterated solvent such as deuterium oxide (D₂O) or methanol-d₄ is used.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton. For the trans isomer, the coupling constants between the axial protons on the cyclohexane ring are typically in the range of 10-12 Hz.[3]

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and confirm the elemental composition of the compound.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for polar molecules like amino acids.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. High-resolution mass spectrometry can be used to confirm the elemental formula.

Biological Significance and Applications

The primary application of trans-2-(4-aminocyclohexyl)acetic acid is as a key intermediate in the synthesis of cariprazine.[1][3] Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine D₂ and D₃ receptors.[1]

The synthesis of cariprazine from the ethyl ester of trans-2-(4-aminocyclohexyl)acetic acid involves several steps, including the formation of a urea derivative followed by coupling with 1-(2,3-dichlorophenyl)piperazine and subsequent reduction.[2][9]

References

- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

- 3. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7 | Benchchem [benchchem.com]

- 4. patents.justia.com [patents.justia.com]

- 5. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 6. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. jchr.org [jchr.org]

- 9. EA036312B1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility Profile of 2-(4-aminocyclohexyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-(4-aminocyclohexyl)acetic acid. Due to the limited availability of direct experimental data for the free acid form, this document focuses on its physicochemical properties, predicted solubility behavior, and detailed experimental protocols for determining its solubility and pKa values. The enhanced aqueous solubility of its hydrochloride salt is also discussed. This guide serves as a valuable resource for researchers and professionals involved in the development and formulation of drugs containing this molecule.

Introduction

This compound is a saturated cyclic amino acid derivative. Its structure, containing both a primary amine and a carboxylic acid functional group, suggests a zwitterionic character and a pH-dependent solubility profile. Understanding this profile is critical for its application in drug development, influencing aspects such as formulation, bioavailability, and pharmacokinetics. This guide outlines the theoretical basis for its solubility and provides robust methodologies for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that direct experimental data is scarce, and therefore, some values are based on predictions and the properties of structurally similar compounds.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₁₅NO₂ | - |

| Molecular Weight | 157.21 g/mol | - |

| Appearance | Solid (predicted) | - |

| pKa (acidic) | Predicted to be in the range of 4-5 | General knowledge of carboxylic acids |

| pKa (basic) | Predicted to be in the range of 9-10 | General knowledge of primary amines |

| Aqueous Solubility | The hydrochloride salt enhances aqueous solubility.[1] | [1] |

| Organic Solubility | The ethyl ester hydrochloride is slightly soluble in methanol.[1] | [1] |

Predicted Solubility Profile

The solubility of this compound is expected to be highly dependent on the pH of the solvent due to its amphoteric nature.

-

In acidic solutions (low pH): The amino group will be protonated (-NH₃⁺), while the carboxylic acid group will be largely unionized (-COOH). The molecule will carry a net positive charge, and its solubility in aqueous media is expected to be enhanced.

-

Near the isoelectric point (pI): The molecule will exist predominantly as a zwitterion (-NH₃⁺ and -COO⁻). At this point, the net charge is zero, and aqueous solubility is typically at its minimum.

-

In basic solutions (high pH): The carboxylic acid group will be deprotonated (-COO⁻), and the amino group will be in its neutral form (-NH₂). The molecule will carry a net negative charge, leading to increased solubility in aqueous solutions.

The solubility in organic solvents is generally expected to be low for the free acid due to its polar, zwitterionic nature. However, esterification of the carboxylic acid, for instance, to its ethyl ester, increases lipophilicity and can improve solubility in less polar organic solvents like methanol.[1]

Experimental Protocols

To obtain precise quantitative data for the solubility profile of this compound, the following experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

The dissociation constants (pKa) of the carboxylic acid and amino groups are fundamental to understanding the pH-solubility profile. Potentiometric titration is a standard method for their determination.

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl), standardized

-

0.1 M Sodium Hydroxide (NaOH), standardized

-

Deionized water, CO₂-free

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Begin stirring the solution gently.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized 0.1 M HCl. Add the titrant in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH drops significantly and a clear inflection point is observed on the titration curve (pH vs. volume of HCl added).

-

Repeat the titration in a separate experiment using 0.1 M NaOH as the titrant, continuing until the pH rises significantly and a second inflection point is observed.

-

Plot the pH values against the volume of titrant added for both titrations.

-

The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first pKa (for the carboxylic acid) will be determined from the titration with NaOH, and the second pKa (for the amino group) will be determined from the titration with HCl.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

A series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7, 8, 10)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Vials with screw caps

Procedure:

-

Add an excess amount of solid this compound to vials containing a known volume of each pH buffer. The excess solid should be sufficient to ensure that a saturated solution is formed.

-

Securely cap the vials and place them in the shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

After shaking, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, the sample should be filtered (using a syringe filter compatible with the sample) or centrifuged.

-

Dilute the sample appropriately with the mobile phase of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

The measured concentration represents the solubility of the compound at that specific pH and temperature.

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the physicochemical properties of this compound.

References

Navigating the Safety Profile of 2-(4-aminocyclohexyl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for 2-(4-aminocyclohexyl)acetic acid (CAS No. 1197-54-2), a key building block in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment and to mitigate potential risks associated with the handling of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound and its Ethyl Ester Hydrochloride Derivative

| Property | This compound | Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride |

| CAS Number | 1197-54-2 | 76308-26-4 |

| Molecular Formula | C₈H₁₅NO₂ | C₁₀H₂₀ClNO₂ |

| Molecular Weight | 157.21 g/mol | 221.72 g/mol |

| Appearance | Solid | White to Almost white powder to crystal |

| Melting Point | Not specified | 175.0 to 179.0 °C[1] |

| Solubility | Not specified | Slightly soluble in Methanol |

| Storage Temperature | 4°C, protect from light | Room Temperature (Recommended in a cool and dark place, <15°C), Store under inert gas |

Safe Handling and Storage Protocols

Proper handling and storage procedures are paramount to minimizing exposure and ensuring the stability of the compound.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

-

Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound.

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.[2][3]

-

Body Protection: Wear a lab coat or other suitable protective clothing.[2]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[2]

-

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3]

-

Conditions: Store in a cool, dark place. For this compound, a storage temperature of 4°C is recommended, with protection from light.[4] The ethyl ester hydrochloride derivative should be stored under an inert gas.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Emergency and First Aid Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Experimental Protocols for Safety Assessment

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

-

Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[4]

-

Application of Test Substance: A defined amount of the test substance (liquid or solid) is applied directly to the surface of the RhE tissue. For solids, the surface is typically moistened to ensure good contact.[5] At least three replicates are used for each test chemical.[5]

-

Exposure and Incubation: The tissues are exposed to the substance for a specific duration (e.g., 60 minutes), after which they are rinsed and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.[6]

-

Viability Assessment: Cell viability is determined using a colorimetric assay, most commonly the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a blue formazan product, which is then extracted and quantified spectrophotometrically.[6]

-

Classification: The substance is classified as a skin irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[4][6]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This in vivo test assesses the potential of a substance to cause eye irritation or corrosion. It is typically performed as a last resort when in vitro methods are not sufficient.

-

Animal Selection: Healthy, young adult albino rabbits are used for this test.[2]

-

Pre-Test Examination: Both eyes of each animal are examined for any pre-existing irritation or defects.[2]

-

Application of Test Substance: A single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[7]

-

Observation: The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity, and iris lesions) at 1, 24, 48, and 72 hours after application. The observation period may be extended to assess the reversibility of the effects.[8]

-

Scoring and Classification: The severity of the observed lesions is scored according to a standardized system. The classification of the substance as an irritant or corrosive is based on the severity and reversibility of the eye lesions.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or the advice of a qualified safety professional. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using.

References

Spectral Data Analysis of 2-(4-aminocyclohexyl)acetic acid: A Technical Guide